
4'-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester
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Overview
Description
4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester is an aryl boronic acid ester that is primarily used in organic synthesis. This compound is notable for its role in the Suzuki-Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. The compound’s unique reactivity and low toxicity make it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester typically involves the reaction of 4-bromoaniline with biphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the most significant application of this compound, forming carbon-carbon bonds between aryl boronic esters and aryl halides. The reaction proceeds via a palladium-catalyzed mechanism involving three stages:
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Oxidative Addition : Palladium(0) inserts into the carbon-halogen bond of the aryl halide.
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Transmetallation : The boronic ester transfers its aryl group to the palladium center.
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Reductive Elimination : The biaryl product is released, regenerating the Pd(0) catalyst .
Reaction Conditions and Catalysts
Parameter | Typical Value/Component |
---|---|
Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ |
Base | K₂CO₃, NaHCO₃, or CsF |
Solvent | Toluene, DMF, or THF |
Temperature | 80–110°C |
Yield | 60–90% (depending on substrates) |
Hydrolysis to Boronic Acid
The pinacol ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid, a versatile intermediate for further functionalization:
R-B(pin)+2H2O→R-B(OH)2+pinacol
Hydrolysis Conditions
Method | Reagents/Conditions |
---|---|
Acidic Hydrolysis | HCl (1–3 M), 50–80°C, 12–24 hrs |
Basic Hydrolysis | NaOH (1–2 M), reflux, 6–12 hrs |
This reaction is critical for accessing boronic acids, which are directly employed in coupling reactions without requiring ester protection .
Transmetallation with Organometallic Reagents
The compound participates in transmetallation with organostannanes or organosilanes, enabling aryl group transfer to other metals. For example:
R-B(pin)+R’-SnMe3→R-R’+B(pin)-SnMe3
This method is less common than Suzuki couplings but useful for synthesizing polyaromatic systems .
Scientific Research Applications
4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester is its participation in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves three main steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The two aryl groups are coupled, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the diphenylamino group, making it less reactive in certain applications.
4-Aminophenylboronic acid pinacol ester: Contains an amino group instead of the diphenylamino group, leading to different reactivity and applications.
9H-Carbazole-9-(4-phenyl)boronic acid pinacol ester: Contains a carbazole moiety, which imparts different electronic properties.
Uniqueness
4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester is unique due to its electron-rich diphenylamino group, which enhances its reactivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C42H38BNO2 |
---|---|
Molecular Weight |
599.6 g/mol |
IUPAC Name |
4-phenyl-N-(4-phenylphenyl)-N-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]aniline |
InChI |
InChI=1S/C42H38BNO2/c1-41(2)42(3,4)46-43(45-41)37-23-15-33(16-24-37)36-21-29-40(30-22-36)44(38-25-17-34(18-26-38)31-11-7-5-8-12-31)39-27-19-35(20-28-39)32-13-9-6-10-14-32/h5-30H,1-4H3 |
InChI Key |
KSJYVIWYNNFNJU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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